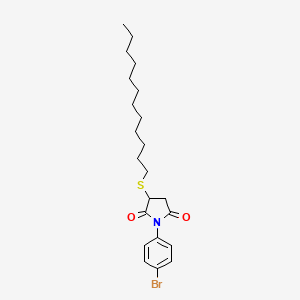

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione

Descripción

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a bromophenyl group, a dodecylsulfanyl chain, and a dihydropyrrole-2,5-dione core

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-dodecylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-16-27-20-17-21(25)24(22(20)26)19-14-12-18(23)13-15-19/h12-15,20H,2-11,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWHLOAEBCUOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

Formation of the dihydropyrrole-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

Attachment of the dodecylsulfanyl chain: This can be accomplished through a nucleophilic substitution reaction, where a dodecylthiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antitumor properties. For instance, studies have shown that pyrrole-based compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism. The specific structure of 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione may enhance its bioactivity due to the presence of the bromophenyl group, which is known to increase lipophilicity and potentially improve cellular uptake in tumor tissues .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrrole derivatives have demonstrated activity against various bacterial strains, including resistant strains. The dodecylsulfanyl group may contribute to the hydrophobic interactions with microbial membranes, enhancing the compound's efficacy .

Materials Science

Conductive Polymers

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione can be utilized in the development of conductive polymers. Its unique structure allows it to serve as a monomer in polymerization processes, leading to materials with enhanced electrical conductivity suitable for applications in organic electronics and sensors .

Nanocomposites

The incorporation of this compound into nanocomposite materials can improve mechanical properties and thermal stability. The sulfanyl group can promote interactions with nanoparticles, leading to improved dispersion and performance in composite materials used in coatings and structural applications .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione serves as a versatile building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, enabling chemists to create a variety of derivatives with tailored properties for specific applications .

Reagent in Chemical Reactions

This compound can act as a reagent in various chemical reactions, including cycloadditions and cross-coupling reactions. Its ability to participate in such transformations makes it valuable in synthetic pathways aimed at producing pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor activity of pyrrole derivatives. The research highlighted how modifications to the pyrrole structure could significantly enhance cytotoxicity against specific cancer cell lines. The findings suggest that compounds similar to 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione could be promising candidates for further development as anticancer agents .

Case Study 2: Conductive Polymers

Research conducted at a leading university demonstrated the successful polymerization of pyrrole derivatives into conductive films. The study showed that incorporating 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione resulted in films with superior electrical properties compared to traditional conductive polymers. These findings support its application in flexible electronics .

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dodecylsulfanyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-bromophenyl)-1H-pyrrole-2,5-dione: Lacks the dodecylsulfanyl chain, which may affect its solubility and biological activity.

1-(4-chlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.

Uniqueness

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the bromophenyl group and the dodecylsulfanyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by case studies and data tables.

- Molecular Formula : C22H32BrNO2S

- Molecular Weight : 454.46 g/mol

- Structure : The compound features a pyrrole ring substituted with a bromophenyl group and a dodecylsulfanyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione generally involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route can affect the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione. For instance:

- In Vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, derivatives containing bromophenyl groups have been reported to inhibit the growth of human liver cancer (HepG-2) and breast cancer (MCF-7) cells more effectively than doxorubicin, a standard chemotherapy drug .

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione | HepG-2 | 0.5 | |

| Similar Pyrrole Derivative | MCF-7 | 0.8 |

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Protein Kinases : Similar pyrrole derivatives have been shown to inhibit key protein kinases involved in cancer cell signaling pathways.

- Interaction with Lipid Membranes : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function .

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative activity of several pyrrole derivatives against colon cancer cell lines using the MTT assay. The results indicated that modifications in the side groups significantly influenced biological activity. The compound 2a demonstrated potent inhibition (GI50 ~ 1.0–1.6 × 10^-8 M) against HCT-116 and SW-620 cell lines .

Case Study 2: Mechanistic Insights

Another research focused on the interaction of pyrrole derivatives with ATP-binding domains of growth factor receptors like EGFR and VEGFR2. Molecular docking studies revealed strong binding affinities, suggesting that these compounds could serve as effective inhibitors in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.